1,7-Diazabicyclo[4.1.0]heptane
Description
Structure
3D Structure
Properties
CAS No. |
21274-59-9 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
1,7-diazabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-4-7-5(3-1)6-7/h5-6H,1-4H2 |
InChI Key |
VINDUDNHBWRPMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,7 Diazabicyclo 4.1.0 Heptane and Analogous Structures
Direct Synthesis of 1,7-Diazabicyclo[4.1.0]heptane and its N-Substituted Derivatives
The direct construction of the this compound core, characterized by a diaziridine ring fused to a piperidine (B6355638) ring, presents a unique synthetic challenge.
Amination-Cyclization Strategies for Diaziridine Ring Formation
A notable method for the formation of the fused diaziridine ring involves an amination-cyclization sequence starting from a cyclic secondary amine. This approach has been successfully applied to synthesize N-substituted derivatives of this compound. For instance, the reaction of cyclic secondary amines with N-bromosulfonamides serves as an effective amination strategy. This is exemplified by the synthesis of 7-tosyl-1,7-diazabicyclo[4.1.0]heptane. thieme-connect.com In this process, the sulfonamide provides the nitrogen atom for the diaziridine ring, and subsequent intramolecular cyclization yields the bicyclic product. thieme-connect.com The tosyl group acts as a protecting and activating group, facilitating the reaction. This methodology has also been extended to the synthesis of related structures, such as 6-tosyl-1,6-diazabicyclo[3.1.0]hexane. thieme-connect.com
Alternative Synthetic Routes to the this compound Core
While direct synthesis of the parent this compound is less commonly reported, the synthesis of its derivatives has been explored. One approach involves the reaction of cyclic secondary amines with an anomeric amide reagent, which can generate nonstabilized cyclic isodiazene intermediates. acs.org However, for six-membered amines like piperidine, these intermediates tend to dimerize, forming cyclic tetrazines rather than the desired diaziridine. acs.orgacs.org Computational studies suggest that the direct electrocyclization of the intermediate azomethine imine to form the diaziridine has a high activation barrier. acs.orgacs.org
Synthesis of Related Diazabicyclo[4.1.0]heptane Isomers and Scaffolds
The synthesis of other isomers of diazabicyclo[4.1.0]heptane has been more extensively studied, with various cycloaddition and cyclopropanation strategies being employed.
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings and has been applied to the synthesis of certain diazabicyclo[4.1.0]heptane isomers. Specifically, the 1,3-dipolar cycloaddition of 1,4-dihydropyridines with organic azides leads to the formation of 2,7-diazabicyclo[4.1.0]hept-3-enes. nih.govscinito.aiconsensus.app This reaction has been utilized to produce derivatives with significant analgesic and antiprotozoal activities. nih.govconsensus.app Similarly, the reaction of 1,2-dihydropyridines with organic azides also yields 2,7-diazabicyclo[4.1.0]hept-4-enes. cdnsciencepub.com Another example of a 1,3-dipolar cycloaddition involves the reaction of azomethine ylides, which can be generated from the ring-opening of aziridines, with various dipolarophiles. nih.gov While not directly leading to the 1,7-isomer, this highlights the versatility of cycloaddition reactions in accessing related heterocyclic systems. Furthermore, the synthesis of 1,7,7-trimethyl-3-phenyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has been documented, showcasing the construction of a more complex diazabicyclo[4.1.0]heptane derivative.
Cyclopropanation Strategies Utilizing Metal Catalysis
Metal-catalyzed cyclopropanation reactions are a cornerstone in the synthesis of cyclopropane-containing molecules. The Simmons-Smith reaction, which typically involves an organozinc carbenoid, is a classic method for converting alkenes to cyclopropanes. wikipedia.orgyoutube.com This strategy has been effectively used in the synthesis of 2,5-diazabicyclo[4.1.0]heptanes. The key step involves the cyclopropanation of a 1,2,3,4-tetrahydropyrazine derivative using diethylzinc (B1219324) and diiodomethane. researchgate.netlookchem.comresearchgate.net This approach allows for the preparation of differentially N,N'-disubstituted and N-monosubstituted 2,5-diazabicyclo[4.1.0]heptanes, which can serve as piperazine (B1678402) surrogates in medicinal chemistry. researchgate.netlookchem.comresearchgate.net For example, an analogue of the antibacterial drug ciprofloxacin (B1669076) was synthesized using a palladium-catalyzed Buchwald-Hartwig cross-coupling to attach the 2,5-diazabicyclo[4.1.0]heptane core to the fluoroquinolone scaffold. researchgate.netlookchem.com
Base-Mediated C-C Bond Formations Leading to Fused Diazabicyclo[4.1.0]heptanes
Base-mediated carbon-carbon bond formation has been employed to construct fused diazabicyclo[4.1.0]heptane systems from readily available starting materials. A notable example is the synthesis of 2,4-diazabicyclo[4.1.0]heptane derivatives from uracil (B121893) compounds. nih.govmdpi.comsemanticscholar.org The reaction of 5-halogenouracil derivatives with active methylene (B1212753) compounds in the presence of a base, such as sodium ethoxide or DBU, can lead to the formation of a fused cyclopropane (B1198618) ring. nih.govmdpi.com This transformation proceeds through a dual C-C bond formation at the 5- and 6-positions of the uracil ring. nih.govmdpi.comsemanticscholar.org The resulting 2,4-diazabicyclo[4.1.0]heptane derivatives are surprisingly stable under basic conditions. nih.gov
Data Tables
Table 1: Selected Synthesized Diazabicyclo[4.1.0]heptane Derivatives and Analogs
| Compound Name | Isomeric Scaffold | Synthetic Method | Starting Materials | Reference(s) |
| 7-Tosyl-1,7-diazabicyclo[4.1.0]heptane | This compound | Amination-Cyclization | Cyclic secondary amine, N-bromosulfonamide | thieme-connect.com |
| 2,7-Diazabicyclo[4.1.0]hept-3-enes | 2,7-Diazabicyclo[4.1.0]heptane | 1,3-Dipolar Cycloaddition | 1,4-Dihydropyridine, Organic azide | nih.govscinito.aiconsensus.app |
| 2,5-Diazabicyclo[4.1.0]heptanes | 2,5-Diazabicyclo[4.1.0]heptane | Simmons-Smith Cyclopropanation | 1,2,3,4-Tetrahydropyrazine, Diethylzinc, Diiodomethane | researchgate.netlookchem.comresearchgate.net |
| 2,4-Diazabicyclo[4.1.0]heptane derivatives | 2,4-Diazabicyclo[4.1.0]heptane | Base-Mediated C-C Bond Formation | 5-Halogenouracil derivative, Active methylene compound | nih.govmdpi.comsemanticscholar.org |
Palladium-Catalyzed Cross-Coupling Methods Incorporating Diazabicyclo[4.1.0]heptane Cores
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen (C–N) bonds, enabling the synthesis of a wide array of arylated amines. acs.org These methods are noted for their reliability and versatility under user-friendly conditions. acs.org This has been extended to the incorporation of the 2,5-diazabicyclo[4.1.0]heptane core, a piperazine fused to a cyclopropane ring, into larger molecular scaffolds. acs.orglookchem.com
A notable application is in the synthesis of a Ciprofloxacin analogue. lookchem.comresearchgate.net The regioselective attachment of the 2,5-diazabicyclo[4.1.0]heptane ring to the 7-position of the fluoroquinolone core was successfully achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling. lookchem.comresearchgate.net The reaction conditions for this transformation were optimized, employing a specific ligand and cesium carbonate as the base in dimethylformamide (DMF). acs.org This synthesis highlights the utility of the 2,5-diazabicyclo[4.1.0]heptane core as a surrogate for piperazine in medicinal chemistry. lookchem.com
Similarly, the C–N coupling of an aryl bromide with a diazabicycle was utilized to generate a B-Raf inhibitor, an oncology candidate, using a palladium-based catalyst. acs.org In another instance, the N-arylation of a piperazinone with a protected indole (B1671886) proceeded in good yield to form a triple reuptake inhibitor for the treatment of depression. acs.org Furthermore, a promising neuropathic painkiller was prepared in excellent yield by coupling a 1,4-dibenzodiazepane with 4-iodobenzotrifluoride. acs.org The success of these reactions often hinges on the development of effective and versatile catalysts that operate under simple and manageable conditions. acs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product | Application | Reference |
|---|---|---|---|---|---|
| 2,5-Diazabicyclo[4.1.0]heptane derivative | Fluoroquinolone core | Pd-based with L6 ligand, Cs2CO3 | Ciprofloxacin analogue | Antibacterial | acs.org |
| Aryl bromide | Diazabicycle | Pd-based with L6 ligand | B-Raf inhibitor | Oncology | acs.org |
| Piperazinone | Protected indole | Pd-based with L3a ligand | Triple reuptake inhibitor | Antidepressant | acs.org |
| 1,4-Dibenzodiazepane | 4-Iodobenzotrifluoride | Not specified | Neuropathic painkiller | Analgesic | acs.org |
Stereochemical Control in Diazabicyclo[4.1.0]heptane Synthesis
Diastereoselective Approaches to Enantiomerically Enriched Bicyclic Systems
The diastereoselective synthesis of enantiomerically enriched 2,5-diazabicyclo[4.1.0]heptane cores has been achieved with high diastereomeric purity. researchgate.net A key method involves the Simmons-Smith cyclopropanation of enantiomerically enriched dehydropiperazines. researchgate.net This reaction has proven to be highly stereoselective, yielding products with a relative anti-configuration, which was confirmed by NMR analysis. researchgate.net This approach allows for the preparation of new, enantiomerically enriched 3-substituted 2,5-diazabicyclo[4.1.0]heptane cores. researchgate.net
Asymmetric Catalysis for Chiral Diazabicyclo[4.1.0]heptane Analogues (e.g., asymmetric Heck bicyclization)
While specific examples of asymmetric Heck bicyclization for the direct synthesis of chiral this compound are not detailed in the provided results, the broader field of asymmetric catalysis offers powerful tools for constructing chiral bicyclic systems. acs.orgdokumen.pub Asymmetric catalysis, in general, is a cornerstone for producing enantiomerically enriched compounds. For instance, copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides has been used to furnish a diverse array of enantioenriched 3-aza-bicyclo[3.1.1]heptanes with exceptional diastereo- and enantioselectivities. acs.org The principles of asymmetric catalysis, including the use of chiral ligands and catalysts, are fundamental to achieving stereocontrol in the synthesis of complex molecules. acs.orgdokumen.pub
Regio- and Stereoselectivity in Cycloaddition Reactions (e.g., stereoselective extrusion of nitrogen)
Cycloaddition reactions are a powerful strategy for the construction of bicyclic systems, with regio- and stereoselectivity being critical aspects. The 1,3-dipolar cycloaddition of 2-diazopropane (B1615991) to pyridazine-3,6-dione derivatives leads to the regiospecific synthesis of pyrazolines. academie-sciences.fr Subsequent ultrasound-assisted extrusion of nitrogen from these pyrazolines yields bicyclo-cyclopropanes in a completely stereoselective manner and in nearly quantitative yields. academie-sciences.fr The high stereoselectivity of this nitrogen extrusion suggests a concerted mechanism. academie-sciences.fr
In another example, Diels-Alder cycloadditions between nucleophilic 2-azadienes and an electrophilic 2H-azirine have been employed to obtain fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates. uminho.pt These reactions are reported to be completely endo- and regioselective, with the azirine adding to the less hindered face of the diene. uminho.pt
Reaction Mechanisms and Reactivity of 1,7 Diazabicyclo 4.1.0 Heptane Systems
Mechanistic Pathways in Diazabicyclo[4.1.0]heptane Formation
The construction of the diazabicyclo[4.1.0]heptane framework can be achieved through various synthetic strategies, each with distinct mechanistic features.
A prevalent method for synthesizing fused diaziridine derivatives, including the 1,7-diazabicyclo[4.1.0]heptane system, involves an amination-cyclization sequence. A proposed reaction pathway initiates with the reaction of a cyclic secondary amine, such as piperidine (B6355638), with N-bromosuccinimide (NBS) to generate an N-bromoamine intermediate. thieme-connect.com In a concurrent step, a bromamine (B89241) salt is formed in situ from the reaction of a sulfonamide with NBS and potassium carbonate. thieme-connect.com This bromamine salt then acts as a base, abstracting a proton from the N-bromoamine to yield a cyclic imine. thieme-connect.com The final step involves the intramolecular nucleophilic attack of the remaining nitrogen on the imine carbon, leading to the formation of the fused diaziridine ring of the this compound derivative. thieme-connect.com
Table 1: Key Intermediates in Amination-Cyclization
| Step | Intermediate | Description |
|---|---|---|
| 1 | N-bromoamine | Formed from the reaction of a cyclic secondary amine with NBS. thieme-connect.com |
| 2 | Bromamine salt | Generated in situ from a sulfonamide and NBS/K2CO3. thieme-connect.com |
Cycloaddition reactions provide another avenue to the diazabicyclo[4.1.0]heptane core. For instance, Diels-Alder reactions between 2-azadienes and electrophilic 2H-azirines can yield fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates. uminho.pt These reactions are noted to be highly endo- and regioselective. uminho.pt The formation of isomeric products in some cases suggests either the isomerization of the initial cycloadducts or isomerization of the C=N bond within the diene reactant during the course of the reaction. uminho.pt In certain instances, hydrolysis of the initial cycloadducts can lead to functionalized aziridines, confirming the stereochemistry of the cycloaddition products. uminho.pt
Another example involves the rhodium-catalyzed [7+1] cycloaddition of buta-1,3-dienylcyclopropanes with carbon monoxide, which proceeds through a six-membered rhodacycle intermediate. pku.edu.cn This intermediate is formed after the initial coordination of the rhodium catalyst and ring-opening of the cyclopropane (B1198618). pku.edu.cn Subsequent CO insertion and reductive elimination lead to the final product. pku.edu.cn While not directly forming a diazabicyclo system, this illustrates the types of intermediates that can be involved in cycloaddition pathways leading to bicyclic structures.
The construction of the bicyclo[4.1.0]heptane ring system can be facilitated by various catalytic methods, including both Lewis acid and Brønsted acid catalysis.
Lewis Acid Catalysis: Lewis acids can activate substrates to promote the formation of the bicyclic framework. For example, in the reaction of 1,5-diazabicyclo[3.1.0]hexanes with donor-acceptor cyclopropanes catalyzed by Ni(ClO4)2·6H2O, the mechanism involves the alkylation of the diaziridine nitrogen by the Lewis acid-activated cyclopropane. researchgate.net This is followed by hydration of the resulting zwitterionic intermediate. researchgate.net Similarly, Sc(OTf)3 can catalyze the formal [3+3] cyclization of diaziridines and quinones by synergistically activating both reactants. researchgate.net In the context of aziridines, which share structural similarities, Lewis acid activation of a picolinamide-protected aziridine (B145994) is a key step in enantioselective fluoride (B91410) ring-opening reactions. ucla.edu
Brønsted Acid Catalysis: Brønsted acids can also play a crucial role in the formation and subsequent reactions of these bicyclic systems. A proposed method for generating azomethine imines from diaziridines utilizes Brønsted acid catalysis. researchgate.net In a different context, the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with bicyclo[1.1.0]butanes is catalyzed by a chiral phosphoric acid (a Brønsted acid). chinesechemsoc.org The reaction proceeds through the formation of an indolenium ion intermediate upon activation of the indolyl alcohol by the catalyst. chinesechemsoc.org Brønsted acidic sites are also known to be important in the transformation of n-heptane, promoting cyclization reactions. asianpubs.org
Reactivity of the Diaziridine Moiety within the Bicyclo[4.1.0]heptane Framework
The strained three-membered diaziridine ring fused to a six-membered ring in the this compound system is the primary site of reactivity.
The diaziridine ring is susceptible to ring-opening reactions initiated by nucleophiles. In the related 3,7-diazabicyclo[4.1.0]heptane system, nucleophilic attack has been observed to occur preferentially at the carbon atom distal to the inductively electron-withdrawing heteroatom. ucla.edu The cleavage of the cyclopropane ring in related bicyclo[4.1.0]heptane systems can also be a key reactive pathway. colab.ws For instance, the reaction of bicyclo[4.1.0]heptane-1-carbaldehyde with phenylmagnesium bromide leads to ring opening of the cyclopropane. pku.edu.cn
Thermolysis of this compound derivatives can lead to the formation of azomethine imines. These reactive intermediates can then undergo further reactions. In the absence of a trapping agent, these azomethine imines can dimerize to form octahydrodipyridazino[1,2-a:1',2'd]-1,2,4,5-tetrazines. researchgate.net In the presence of dipolarophiles like N-arylmaleimides, the azomethine imines undergo [3+2] cycloaddition reactions. researchgate.net The products of some reactions involving diaziridine derivatives can undergo cycloreversion under the reaction conditions. researchgate.net Similarly, perhydropyrazolopyrazoles, which can be formed from the cycloaddition of in situ-generated azomethine imines, can also be subject to thermal pathways. researchgate.net
Reactions as 1,3-Dipoles and Precursors to Azomethine Imines
Fused diaziridine systems, such as this compound and its isomers, are well-established precursors to unstable azomethine imines. beilstein-journals.org Azomethine imines are valuable 1,3-dipoles in organic synthesis, enabling the construction of various nitrogen-containing heterocyclic compounds through cycloaddition reactions. beilstein-journals.orgthieme-connect.de
The generation of the azomethine imine intermediate occurs through the cleavage of a C-N bond within the strained three-membered diaziridine ring. beilstein-journals.org This ring-opening can be initiated thermally or under catalytic conditions. For instance, 7-aryl-substituted 1,6-diazabicyclo[4.1.0]heptanes are known to generate unstable N,N'-cyclic azomethine imines in situ upon heating. beilstein-journals.orgosi.lv These transient dipoles can then be trapped by a suitable dipolarophile. In the absence of a trapping agent, the azomethine imines may dimerize. osi.lv
The resulting azomethine imines readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes and alkynes, to yield five-membered dinitrogenated heterocycles. beilstein-journals.orgresearchgate.net Microwave irradiation has been effectively employed to promote these cycloaddition reactions, often leading to good yields and high selectivity. beilstein-journals.orgresearchgate.net For example, the reaction of in situ-generated azomethine imines from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes (a related bicyclic diaziridine) with 1,3-diphenylprop-2-en-1-ones proceeds with regio- and stereoselectivity. beilstein-journals.org Similarly, the thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes in the presence of N-arylmaleimides leads to cycloaddition adducts. osi.lv
| Diaziridine Precursor | Dipolarophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 7-Aryl-1,6-diazabicyclo[4.1.0]heptane | N-Arylmaleimide | Thermolysis | Cycloaddition Adduct | osi.lv |
| 6-Aryl-1,5-diazabicyclo[3.1.0]hexane | 1,3-Diphenylprop-2-en-1-one | Microwave Heating | Perhydropyrazolopyrazole | beilstein-journals.org |
| 2-Diazopropane (B1615991) | Pyridazine-3,6-dione derivatives | Diethyl ether, 0 °C | Pyrazolines | academie-sciences.fr |
Structure-Reactivity Relationships within Diazabicyclo[4.1.0]heptane Derivatives
The reactivity of the diazabicyclo[4.1.0]heptane system is intrinsically linked to its structure, including the inherent ring strain of the bicyclo[4.1.0] framework and the substitution pattern on the rings. The strained diaziridine ring is the primary site of reactivity, predisposing the molecule to ring-opening reactions. thieme-connect.com
Substituents on the bicyclic framework play a critical role in modulating reactivity. For example, the presence of an aryl group at the 7-position of 1,6-diazabicyclo[4.1.0]heptane facilitates the thermal generation of azomethine imines. beilstein-journals.orgosi.lv Electron-withdrawing or electron-donating groups on this aryl substituent can further influence the rate and efficiency of the ring-opening and subsequent cycloaddition reactions.
The synthesis of various derivatives highlights the influence of substituents on the stability and reactivity of the core structure. For instance, the introduction of a tosyl group on one of the nitrogen atoms, as in 7-tosyl-1,7-diazabicyclo[4.1.0]heptane, can affect the electron density and steric environment of the diaziridine ring. thieme-connect.com Similarly, the placement of substituents on the six-membered ring can direct reaction pathways. In the synthesis of 2,4-diazabicyclo[4.1.0]heptane derivatives from 5-halogenouracils, the reaction proceeds via an initial nucleophilic attack followed by intramolecular cyclization, with the substitution pattern on the uracil (B121893) ring being key to the formation of the fused cyclopropane structure. nih.govsemanticscholar.org
Computational studies on related systems, such as 1,6-diazabicyclo[4.1.0]heptanes, have shown that the energy differences between various conformations (e.g., chair, half-chair, and boat) of the six-membered ring can be small, suggesting conformational flexibility which may also impact reactivity. researchgate.net The regioselectivity of ring-opening reactions in unsymmetrically substituted diazabicyclo[4.1.0]heptane derivatives is also a key aspect of their structure-reactivity relationship, with factors like sterics and electronics dictating which C-N bond is preferentially cleaved. nih.gov
| Compound Name | Key Structural Feature | Observed Reactivity/Application | Reference |
|---|---|---|---|
| 7-Aryl-1,6-diazabicyclo[4.1.0]heptane | Aryl group on the diaziridine ring | Precursor to azomethine imines for cycloadditions | beilstein-journals.orgosi.lv |
| 7-Tosyl-1,7-diazabicyclo[4.1.0]heptane | Electron-withdrawing tosyl group on nitrogen | Synthesized and characterized, indicating modification of the diaziridine nitrogen is possible | thieme-connect.com |
| tert-Butyl 6-methyl-3,7-diazabicyclo[4.1.0]heptane-3-carboxylate | Methyl group and Boc-protection on the piperidine ring | Used in selective ring-opening reactions | nih.gov |
| 2,4-Diazabicyclo[4.1.0]heptane derivatives | Fused with a uracil ring system | Formed via intramolecular cyclization, demonstrating C-C bond formation to create the bicyclic system | nih.gov |
Computational and Theoretical Studies on 1,7 Diazabicyclo 4.1.0 Heptane and Analogues
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical calculations have been instrumental in elucidating the intricate details of the molecular structure and conformational landscape of diazabicyclo[4.1.0]heptane systems.
| Bond Type | Bond Length (Å) | Reference |
|---|---|---|
| Exocyclic C-C bond proximal to quaternary nitrogen | 1.46 | lookchem.com |
| Other exocyclic and endocyclic C-C bonds | 1.50 | lookchem.com |
Quantum-chemical calculations have been employed to investigate the conformational preferences of diazabicyclo[4.1.0]heptane systems. For 1,6-diazabicyclo[4.1.0]heptanes, the energies of the chair, half-chair, and boat conformations are found to be nearly equal, suggesting a flexible system with multiple accessible conformations. epa.govresearchgate.net This contrasts with the related 1,5-diazabicyclo[3.1.0]hexane system, where a boat conformation is predominantly favored. epa.govresearchgate.netacs.org The conformational landscape of these bicyclic systems is stabilized by stereoelectronic interactions. epa.govresearchgate.net In the case of 2,5-diazabicyclo[4.1.0]heptane, analysis of its 1H magnetic resonance spectrum indicates that the bicyclic system exists as a mixture of interconverting enantiomeric half-chair conformers. researchgate.net
| Compound | Predominant Conformation(s) | Reference |
|---|---|---|
| 1,6-Diazabicyclo[4.1.0]heptanes | Chair, half-chair, and boat conformations are energetically similar | epa.govresearchgate.net |
| 1,5-Diazabicyclo[3.1.0]hexanes | Boat conformation | epa.govresearchgate.netacs.org |
| 2,5-Diazabicyclo[4.1.0]heptane | Interconverting enantiomeric half-chair conformers | researchgate.net |
Stereoelectronic interactions play a crucial role in dictating the molecular geometry and stability of diazabicyclo[4.1.0]heptane analogues. epa.govresearchgate.net Quantum-chemical calculations at the B3LYP/6-31G* level have demonstrated that these interactions stabilize the conformations of the bicyclic systems. epa.gov For instance, in piperidone derivatives, a related class of nitrogen-containing heterocycles, hyperconjugative interactions between the lone-pair electrons of nitrogen and the antibonding sigma orbital of an adjacent C-H bond (nN→σ*C–H) are a key factor in conformational stability. beilstein-journals.org Similar effects are expected to influence the geometry of diazabicyclo[4.1.0]heptanes, contributing to the observed bond lengths and conformational preferences.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools for understanding the mechanisms of reactions involving 1,7-diazabicyclo[4.1.0]heptane and its analogues, including their synthesis and subsequent transformations.
The synthesis of diazabicyclo[4.1.0]heptanes often involves key steps such as cyclopropanation. Theoretical studies can model the transition states of these reactions to understand their feasibility and stereochemical outcomes. For example, the Simmons-Smith reaction, used to form the cyclopropane (B1198618) ring in 2,5-diazabicyclo[4.1.0]heptane synthesis, proceeds through a well-defined transition state that can be analyzed computationally. lookchem.comresearchgate.net Similarly, the condensation of N-monohalotetramethylenediamines with carbonyl compounds to form 1,6-diazabicyclo[4.1.0]heptanes involves transition states that have been investigated using quantum-chemical methods. epa.gov
The strained three-membered ring in diazabicyclo[4.1.0]heptane makes it susceptible to ring-opening and cycloreversion reactions. Theoretical calculations can map the energy profiles of these processes, identifying intermediates and transition states. For instance, the thermal decomposition of related pyrazoline derivatives to form cyclopropanes can proceed through a polar transition state, a process that can be modeled computationally. academie-sciences.fr The ring-opening of N-acylaziridines, a related structural motif, is another area where computational studies have provided insight into the reaction pathways. nih.govacs.org These theoretical investigations are crucial for predicting the reactivity of diazabicyclo[4.1.0]heptanes and designing new synthetic applications.
Predictive Modeling for Chemical Behavior and Selectivity
Predictive modeling through computational methods has been instrumental in understanding the chemical behavior and conformational preferences of diazabicyclo[4.1.0]heptane systems. Quantum-chemical calculations are employed to forecast the stability of various conformations and to explain observed reactivity and physicochemical properties.
For instance, studies on 1,6-diazabicyclo[4.1.0]heptanes using B3LYP/6-31G* calculations have shown that the energies of the chair, half-chair, and boat conformations are nearly equal. researchgate.net This equalization of energies suggests a high degree of conformational flexibility in this bicyclic system, which is a key predictor of its chemical behavior and interaction in various chemical environments. researchgate.net This contrasts with the related 1,5-diazabicyclo[3.1.0]hexanes, where a boat conformation is predominantly favored due to stabilizing stereoelectronic interactions. researchgate.net
In the case of substituted 2,5-diazabicyclo[4.1.0]heptanes, computational analysis helps predict their physicochemical properties. The fusion of a cyclopropane ring onto the piperazine (B1678402) structure results in a lower basicity compared to analogous piperazine compounds. researchgate.net The pKa of the conjugate acid of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane was determined to be 6.74, which is 1.3 pKa units lower than the corresponding piperazine derivative. researchgate.net This reduced basicity is attributed to the electron-withdrawing nature of the adjacent cyclopropane ring, a prediction derived from understanding the electronic effects within the molecule. researchgate.net Such models that correlate structural modifications with changes in properties like basicity are crucial for designing molecules with specific biological activity profiles. researchgate.net
Predictive models also extend to reaction stereochemistry. The thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes in the presence of certain N-arylmaleimides leads predominantly to trans cycloaddition adducts, a selectivity that can be rationalized through computational modeling of the transition states. researchgate.net
Table 1: Predicted Conformational Data for Diazabicycloalkanes
| Compound Family | Predominant Conformation(s) | Computational Method | Reference |
|---|---|---|---|
| 1,6-Diazabicyclo[4.1.0]heptanes | Chair, Half-chair, Boat (energies are equalized) | B3LYP/6-31G* | researchgate.net |
| 1,5-Diazabicyclo[3.1.0]hexanes | Boat | B3LYP/6-31G* | researchgate.net |
Computational Studies on Electronic Structure and Bonding
Computational chemistry provides profound insights into the electronic structure and nature of chemical bonds within this compound and its analogues. Methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis have been utilized to describe and quantify the influence of intramolecular interactions on the chemical bonds of these strained heterocyclic systems. researchgate.net
A key feature studied in diaziridine-containing molecules like 1,6-diazabicyclo[4.1.0]heptanes is the nature of the nitrogen-nitrogen (N-N) bond. NBO analysis reveals that the p-character of the σN-N bonding orbitals increases when moving from acyclic to cyclic systems. researchgate.net This change in hybridization affects the bond length. It has been observed that the N-N bond length increases in these bicyclic structures. researchgate.net
Furthermore, computational studies indicate that the lengthening of the N-N bond in diaziridine molecules is often accompanied by an increase in the bond's ellipticity. researchgate.net This suggests a contribution from a π-component to the N-N bond, indicating a degree of double-bond character that is not apparent from simple Lewis structures. researchgate.net This feature of the electronic structure is critical for understanding the reactivity of these compounds, particularly the thermal or photochemical ring-opening reactions that generate azomethine imines. researchgate.net
Table 2: Key Findings from Electronic Structure Studies of Diazabicyclo[4.1.0]heptane Analogues
| Feature | Observation | Method of Analysis | Implication | Reference |
|---|---|---|---|---|
| N-N Bond | Increased p-character in σN-N bonding orbitals | Natural Bond Orbital (NBO) | Influence on bond length and reactivity | researchgate.net |
| N-N Bond Length | Lengthening in the bicyclic system | AIM, NBO | Strain and altered bond properties | researchgate.net |
| N-N Bond Character | Increased ellipticity, suggesting π-component contribution | AIM, NBO | Partial double-bond character, affects reactivity | researchgate.net |
| Molecular Basicity | Lowered due to electron-withdrawing cyclopropane ring | pKa determination, structural analysis | Modified physicochemical properties | researchgate.net |
Applications in Organic Synthesis and Chemical Biology of Diazabicyclo 4.1.0 Heptane Systems
Role as Versatile Synthetic Building Blocks and Synthons
The unique structural features of the diazabicyclo[4.1.0]heptane core make it a powerful tool for synthetic chemists. The strained three-membered ring can undergo a variety of transformations, providing access to a diverse range of molecular architectures.
Construction of Complex Polycyclic Architectures
The diazabicyclo[4.1.0]heptane system serves as a valuable starting point for the synthesis of intricate polycyclic structures. The inherent ring strain of the bicyclo[4.1.0] framework can be strategically utilized to drive reactions that lead to the formation of more complex ring systems. For instance, the thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes in the absence of 1,3-dipolarophiles results in the formation of dimers of the initially formed azomethine imines, specifically 6,13-diaryloctahydrodipyridazino[1,2-a:1',2'd]-1,2,4,5-tetrazines. Furthermore, the reaction of 1,7-dienes with aldehydes, promoted by an oxidant, can lead to a radical cascade acylation or decarbonylative alkylation, enabling the rapid and stereoselective construction of N-containing polycyclic skeletons. researchgate.netrsc.org This method allows for the sequential formation of multiple new carbon-carbon bonds, providing an efficient route to complex molecules like tetrahydro-6H-indeno[2,1-c]quinolinone derivatives. rsc.org
A notable example of constructing a complex polycyclic architecture involves the synthesis of a novel heterocyclic system, 2,5-diazabicyclo[4.1.0]heptane substituted on a nitrogen atom. This was achieved through the reaction of the disodium (B8443419) or dipotassium (B57713) salt of cis-1,2-(arenesulfonamido)cyclopropane with ethylene (B1197577) bromide. researchgate.net
Intermediates in the Preparation of Amines and Hydrazines
Amines:
The diazabicyclo[4.1.0]heptane scaffold can serve as a precursor to vicinal diamines through ring-opening reactions. The strained aziridine (B145994) ring within the bicyclic system is susceptible to nucleophilic attack, leading to the formation of functionalized piperidine (B6355638) derivatives. For instance, N-sulfonylated aziridines, which can be generated from 1,2-amino alcohols, undergo efficient ring-opening with various nucleophiles, including those that would lead to amine-containing products. organic-chemistry.orgnih.gov These reactions often proceed with high regio- and stereocontrol, making them valuable for the synthesis of specific stereoisomers. organic-chemistry.org
Hydrazines:
A comprehensive literature search did not yield specific examples of the direct transformation of 1,7-diazabicyclo[4.1.0]heptane systems into hydrazines. Diaziridines, which are a substructure within the diazabicyclo[4.1.0]heptane core, are theoretically precursors to hydrazines through reductive cleavage of the N-N bond. wikipedia.orgpsu.edursc.org General methods for the reductive cleavage of hydrazine (B178648) derivatives to form amines are known, and cyclic hydrazones have been shown to be precursors to both pyridazines and cyclic hydrazines. acs.orgacs.org However, the direct application of these methods to the this compound system for the preparation of hydrazines is not well-documented in the reviewed literature.
Transformation into Thiolactams
A thorough review of the available scientific literature did not reveal any specific methods or examples for the direct transformation of this compound derivatives into thiolactams. While the ring-opening of activated aziridines with sulfur nucleophiles is a known reaction that can lead to the formation of β-aminosulfides, the subsequent cyclization to form a thiolactam from the diazabicyclo[4.1.0]heptane scaffold has not been described in the surveyed literature. organic-chemistry.org General synthetic routes to thioamides often involve the reaction of amides or related precursors with sulfurating agents, but these have not been specifically applied to the diazabicyclo[4.1.0]heptane system. researchgate.net
Design and Development of Bioactive Scaffolds
The rigid, three-dimensional structure of the diazabicyclo[4.1.0]heptane core has captured the attention of medicinal chemists, who have utilized it to create novel bioactive molecules with improved properties.
Diazabicyclo[4.1.0]heptanes as Privileged Structures in Medicinal Chemistry
The 2,5-diazabicyclo[4.1.0]heptane ring system is considered an attractive "privileged structure" in medicinal chemistry. This is due to its combination of several biologically relevant structural motifs within a compact, low molecular weight core. lookchem.com Specifically, it incorporates a cis-substituted 1,2-diaminocyclopropane functionality, a feature found in a number of biologically active molecules. lookchem.com The fusion of the cyclopropane (B1198618) ring onto the piperazine (B1678402) ring creates a rigid structure that can orient substituents in a well-defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.
An example of its application is in the development of melanin-concentrating hormone receptor R1 (MCH R1) antagonists for the potential treatment of obesity. nih.gov Novel bicyclo[4.1.0]heptane derivatives were designed and synthesized to address liabilities of earlier compounds and were found to retain MCH R1 activity with significantly reduced side effects. nih.gov
Utilization as Piperazine Bioisosteres and Constrained Analogues
The 2,5-diazabicyclo[4.1.0]heptane core has been successfully employed as a bioisostere for the piperazine ring, a common moiety in many pharmaceutical agents. researchgate.netlookchem.com Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the drug's biological activity or pharmacokinetic profile.
The fusion of the cyclopropane ring onto the piperazine ring in the diazabicyclo[4.1.0]heptane system introduces conformational constraints and alters the physicochemical properties compared to a simple piperazine. lookchem.com Notably, the pKa of the conjugate acid of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane is approximately 1.3 pKa units lower than the corresponding piperazine derivative, a consequence of the electron-withdrawing nature of the adjacent cyclopropane ring. researchgate.net This modification in basicity can be advantageous in modulating the pharmacokinetic and biological activity profile of a drug candidate.
Impact of Bicyclic Structure on Molecular Recognition and Target Binding
The rigid bicyclic framework of diazabicyclo[4.1.0]heptane systems is a key structural feature that significantly influences their interaction with biological targets. This constrained geometry plays a pivotal role in molecular recognition, particularly in enzyme interactions and protein-ligand binding. The fusion of a cyclopropane ring onto a piperazine-like structure, as seen in 2,5-diazabicyclo[4.1.0]heptanes, creates a novel and conformationally restricted core. lookchem.com This rigidity can be advantageous in medicinal chemistry, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
The introduction of the fused cyclopropane ring in systems like 2,5-diazabicyclo[4.1.0]heptanes also alters the physicochemical properties compared to more flexible structures like piperazine. lookchem.com For instance, the increased s-character of the external C-C bonds of the cyclopropane ring can inductively reduce the electron density at the nitrogen atoms. This leads to a decrease in the basicity (pKa) of the diazabicyclic system, which can be a crucial factor in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. lookchem.com
In the context of enzyme and receptor binding, the well-defined three-dimensional arrangement of functional groups on the diazabicyclo[4.1.0]heptane scaffold allows for precise interactions with the binding site. The cis-substituted 1,2-diaminocyclopropane motif embedded within the 2,5-diazabicyclo[4.1.0]heptane structure is a recognized pharmacophore found in various biologically active molecules. lookchem.com This structural element can engage in specific hydrogen bonding and other non-covalent interactions within a protein's active site.
An analogue of the antibiotic Ciprofloxacin (B1669076) incorporating a 2,5-diazabicyclo[4.1.0]heptane core in place of the usual piperazine ring has been synthesized and shown to retain comparable antibacterial activity. lookchem.com X-ray crystallographic analysis of this analogue revealed a distorted piperazine ring within the diazabicyclo[4.1.0]heptane core, highlighting the unique conformational constraints imposed by the fused cyclopropane. lookchem.com
With regard to specific targets, modeling studies of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor activated by UDP-sugars, are of interest. acs.org While direct modeling studies involving this compound with P2Y14R were not prominently found, the design of P2Y14R antagonists often involves heterocyclic scaffolds. The rigid and defined structure of diazabicyclo[4.1.0]heptane systems makes them attractive candidates for scaffolds in the design of antagonists for receptors like P2Y14R, where specific spatial orientation of substituents is crucial for potent and selective binding.
Catalytic Applications of Related Diazabicyclic Compounds
While specific catalytic applications of this compound are not widely documented, related diazabicyclic compounds have found significant utility in catalysis, particularly in the realms of Lewis base catalysis and as ligands in metal complex catalysis.
Lewis Base Catalysis
A prominent example of a diazabicyclic compound used as a Lewis base catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO). eurjchem.comdntb.gov.ua Although structurally different from the [4.1.0] system, its principles of catalysis are relevant. DABCO is a highly effective and versatile organocatalyst for a wide array of organic transformations. eurjchem.comdntb.gov.uabenthamdirect.com Its catalytic activity stems from the nucleophilic nature of its nitrogen atoms, which can activate substrates. In many reactions, DABCO functions by interacting with an electrophilic center, thereby increasing the reactivity of the substrate towards a nucleophile. sioc.ac.cnprinceton.edu
Another related and widely used diazabicyclic base is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU and its derivatives are employed as catalysts and reagents in various organic reactions. nih.gov For instance, Lewis base iminium salts of DBU have been synthesized and utilized as eco-friendly reagents in aqueous media. nih.gov These examples demonstrate the potential of the diazabicyclic framework to serve as a platform for the development of novel Lewis base catalysts. The specific geometry and basicity of the nitrogen atoms within the bicyclic structure are key determinants of their catalytic efficacy.
Metal Complex Catalysis in Cyclopropanation
The formation of cyclopropanes is a fundamental transformation in organic synthesis, and metal-catalyzed reactions of diazo compounds with alkenes are a primary method for their construction. iastate.edumdpi.comnih.govnih.gov In these reactions, a metal complex activates the diazo compound to form a metal carbene intermediate, which then transfers the carbene moiety to the alkene.
While the direct use of this compound as a ligand in metal-catalyzed cyclopropanation is not extensively reported, the broader class of nitrogen-containing bicyclic compounds has been explored as chiral ligands to induce enantioselectivity in such transformations. The rigid conformation of these bicyclic ligands can create a well-defined chiral environment around the metal center, which is essential for effective stereocontrol. For example, chiral pybox (bis(oxazolinyl)pyridine) ligands, which are also nitrogen-based, have been successfully used with ruthenium to catalyze asymmetric cyclopropanation reactions. thieme-connect.de This suggests that appropriately functionalized chiral diazabicyclo[4.1.0]heptane derivatives could potentially serve as effective ligands in asymmetric metal catalysis.
Advanced Spectroscopic and Diffraction Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Proof (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and stereochemical analysis of 1,7-diazabicyclo[4.1.0]heptane systems. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework.
In the ¹H NMR spectrum of derivatives like 7-Tosyl-1,7-diazabicyclo[4.1.0]heptane, the signals corresponding to the protons on the bicyclic core appear in distinct regions. thieme-connect.com The chemical shifts and coupling constants of these protons are critical for assigning their relative stereochemistry. For instance, the proton on the diaziridine ring (fused three-membered ring) often appears as a characteristic singlet or a doublet depending on neighboring protons. thieme-connect.com The protons on the six-membered ring present as complex multiplets, and their detailed analysis through techniques like COSY (Correlation Spectroscopy) can map out the entire spin system.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. colby.edu The number of unique signals confirms the symmetry of the molecule, while the chemical shifts indicate the electronic environment of each carbon atom. In 7-Tosyl-1,7-diazabicyclo[4.1.0]heptane, the carbons of the bicyclic system are well-resolved from the tosyl group's aromatic carbons. thieme-connect.com The upfield shifts of the carbons in the six-membered ring are characteristic of alicyclic systems. thieme-connect.comcolby.edu The correlation between spatial relationships of substituents and their effect on carbon chemical shifts is a powerful method for stereochemical assignment in bicyclo[4.1.0]heptane systems. colby.edu
¹H and ¹³C NMR Data for 7-Tosyl-1,7-diazabicyclo[4.1.0]heptane in CDCl₃ thieme-connect.com
Infrared (IR) and Mass Spectrometry (MS) in Structural Elucidation
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for identifying functional groups and confirming the molecular weight and formula of this compound derivatives.
IR spectra provide diagnostic absorption bands that confirm the presence of specific functional groups. For N-tosylated derivatives, characteristic peaks for the sulfonyl group (S=O stretches) appear alongside C-H and C-N stretching and bending vibrations of the bicyclic framework. thieme-connect.com The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) can confirm the disubstitution pattern at the nitrogen atoms.
Selected IR Absorption Bands for 7-Tosyl-1,7-diazabicyclo[4.1.0]heptane thieme-connect.com
Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. thieme-connect.com For example, the HRMS (CI) data for 7-Tosyl-1,7-diazabicyclo[4.1.0]heptane shows a calculated m/z for [M+H]⁺ of 253.1113, with a found value of 253.1113, confirming the formula C₁₂H₁₇N₂O₂S. The fragmentation patterns observed in EI-MS for the parent bicyclo[4.1.0]heptane system often involve the opening of the three-membered ring followed by the loss of small, stable neutral molecules like ethene (C₂H₄) or propene (C₃H₆). aip.org Similar fragmentation pathways, alongside cleavages characteristic of the piperidine (B6355638) ring, are expected for this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of connectivity, absolute configuration (for chiral molecules), and detailed conformational information, including bond lengths, bond angles, and torsional angles.
For derivatives of this compound that form suitable single crystals, such as 7-Tosyl-1,7-diazabicyclo[4.1.0]heptane, X-ray analysis can be performed to elucidate their structure. thieme-connect.comthieme-connect.com The crystallographic data confirms the fused bicyclic nature of the molecule, comprising a three-membered diaziridine ring fused to a six-membered piperidine ring. Analysis of related structures, like a 2,5-diazabicyclo[4.1.0]heptane analogue, reveals that the fusion of the cyclopropane (B1198618) ring leads to a distorted conformation of the six-membered ring compared to a simple piperazine (B1678402). lookchem.comresearchgate.net Such studies provide invaluable data on the puckering of the rings and the orientation of substituents, which are governed by steric and electronic effects within the crystal lattice.
Gas-Phase Electron Diffraction (GED) for Gas-Phase Structure and Conformational Analysis
Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from intermolecular interactions present in the solid phase. mathnet.ru This method is particularly useful for studying the conformational preferences of flexible molecules like this compound.
While direct GED studies on the parent this compound are not widely reported, research on the closely related 1,6-diazabicyclo[4.1.0]heptane system provides significant insight. researchgate.net Quantum-chemical calculations performed in conjunction with experimental data for these systems indicate that the potential energy surface is quite flat, with the chair, half-chair, and boat conformations of the six-membered ring having very similar energies. researchgate.net This suggests that in the gas phase, the molecule likely exists as a mixture of these conformers rather than adopting a single, rigid structure. This conformational flexibility is a key structural feature of this bicyclic system. researchgate.net The combination of GED data with theoretical calculations and other spectroscopic information (NMR, IR) allows for a comprehensive model of the molecule's geometry and dynamics. rsc.org
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
